4-(Cyclopent-1-en-1-yl)benzoic acid
Overview
Description
4-(Cyclopent-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C12H12O2 It consists of a benzoic acid moiety substituted with a cyclopentene ring at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopent-1-en-1-yl)benzoic acid typically involves the following steps:
Cyclopentene Formation: Cyclopentene can be synthesized from cyclopentanol through dehydration using an acid catalyst such as sulfuric acid.
Friedel-Crafts Acylation: The cyclopentene is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-(Cyclopent-1-en-1-yl)benzoyl chloride.
Hydrolysis: The benzoyl chloride derivative is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form 4-(Cyclopentyl)benzoic acid using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or diols.
Reduction: 4-(Cyclopentyl)benzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(Cyclopent-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopent-1-en-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentene ring and benzoic acid moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
4-(Cyclopentyl)benzoic acid: Lacks the double bond in the cyclopentene ring.
4-(Cyclohex-1-en-1-yl)benzoic acid: Contains a cyclohexene ring instead of a cyclopentene ring.
4-(Phenyl)benzoic acid: Has a phenyl group instead of a cyclopentene ring.
Uniqueness: 4-(Cyclopent-1-en-1-yl)benzoic acid is unique due to the presence of the cyclopentene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The strained ring system can undergo specific reactions that are not possible with more stable ring systems like cyclohexene or phenyl groups.
Properties
IUPAC Name |
4-(cyclopenten-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCBPFAOWPSQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298924 | |
Record name | 4-(cyclopent-1-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19936-21-1 | |
Record name | NSC126981 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(cyclopent-1-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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